molecular formula C9H14ClN3OS B1403638 N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride CAS No. 340179-84-2

N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride

Cat. No.: B1403638
CAS No.: 340179-84-2
M. Wt: 247.75 g/mol
InChI Key: SGWCPLIUOGYQEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride is a chemical compound with the molecular formula C9H14ClN3OS. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This structure imparts unique chemical properties to the compound, making it valuable for various research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride typically involves the reaction of 1,3-thiazole with piperidine-4-carboxamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-thiazol-2-yl)piperidine-4-carboxamide: A similar compound without the hydrochloride group.

    Thiazole derivatives: Compounds containing the thiazole ring with various substitutions.

Uniqueness

N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS.ClH/c13-8(7-1-3-10-4-2-7)12-9-11-5-6-14-9;/h5-7,10H,1-4H2,(H,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWCPLIUOGYQEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC2=NC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.